![molecular formula C17H17Cl2NO5S B352770 Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate CAS No. 873674-02-3](/img/structure/B352770.png)

Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

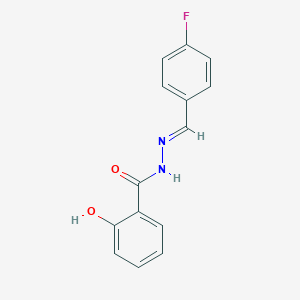

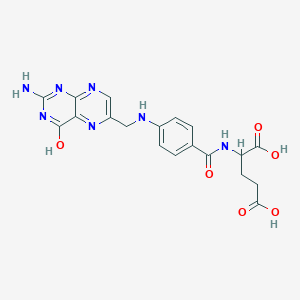

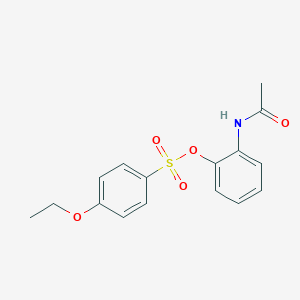

“Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate” is a chemical compound with the molecular formula C17H17Cl2NO5S . It is also known as "Benzoic acid, 4-[[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino]-, ethyl ester" .

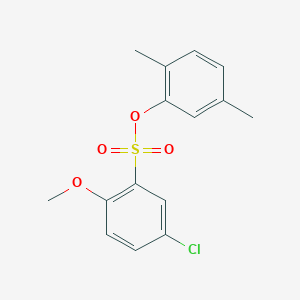

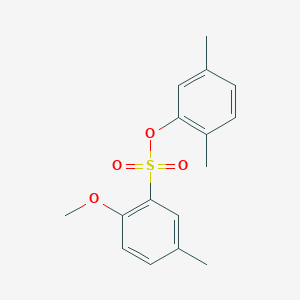

Molecular Structure Analysis

The molecular structure of this compound includes an ethoxyphenyl group, a sulfonyl group, and an amino group attached to a benzoate. The presence of these functional groups can influence the compound’s reactivity and properties .

Aplicaciones Científicas De Investigación

Biodegradation and Environmental Remediation

One prominent area of application is in the biodegradation of herbicides, where research demonstrates the potential of microorganisms in degrading chlorimuron-ethyl, a sulfonylurea herbicide with structural similarities to Ethyl 4-{[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]amino}benzoate. For instance, Rhodococcus sp. D310-1 has been optimized for the biodegradation of chlorimuron-ethyl, showcasing a significant biodegradation rate and proposing pathways for its breakdown into less harmful substances (Li et al., 2016). This research highlights the role of microbial degradation in mitigating environmental pollution caused by residual herbicides.

Chemical Analysis and Chromatography

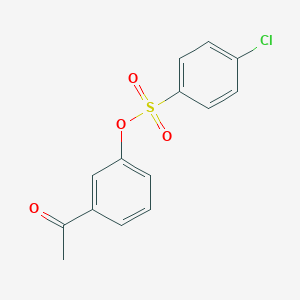

In chemical analysis, this compound and its derivatives have been used as derivatization agents in chromatography to improve the detection and quantification of analytes. A study by Wu et al. (1997) introduced a new sulfonate reagent for analytical derivatization in liquid chromatography, enhancing the sensitivity and specificity of the analysis for various compounds (Wu et al., 1997).

Material Science and Catalysis

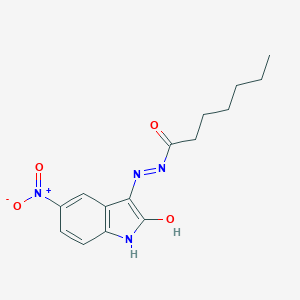

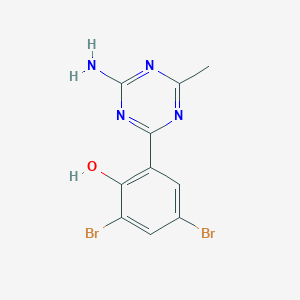

Research in material science and catalysis has also leveraged compounds structurally related to this compound. For example, the synthesis and characterization of Schiff base compounds derived from ethyl-4-amino benzoate have been explored for their nonlinear optical properties, suggesting potential applications in optical devices (Abdullmajed et al., 2021).

Pharmaceutical Research

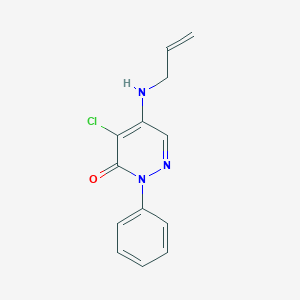

In pharmaceutical research, derivatives of this compound have been studied for their potential as antimicrobial agents. The synthesis and characterization of new quinazolines, for instance, have shown promising antimicrobial activity, offering insights into developing novel therapeutic agents (Desai et al., 2007).

Propiedades

IUPAC Name |

ethyl 4-[(2,5-dichloro-4-ethoxyphenyl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO5S/c1-3-24-15-9-14(19)16(10-13(15)18)26(22,23)20-12-7-5-11(6-8-12)17(21)25-4-2/h5-10,20H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXCBPVQXLRDJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(Z)-(4-bromophenyl)methylideneamino]pyridine-4-carboxamide](/img/structure/B352714.png)

![N'-[1-(4-nitrophenyl)ethylidene]isonicotinohydrazide](/img/structure/B352717.png)